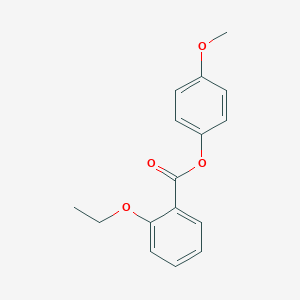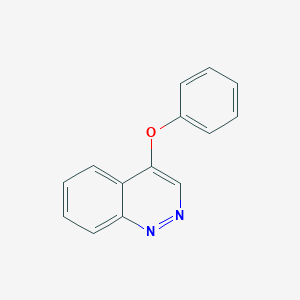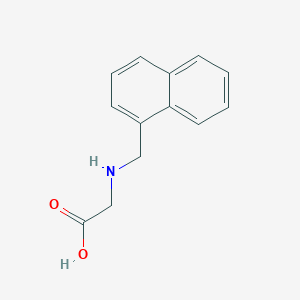![molecular formula C15H19ClN2O2 B268097 2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B268097.png)
2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol, also known as "Loratadine ethanolamine," is a chemical compound used in the pharmaceutical industry. It is an antihistamine drug that is used to treat allergies and allergic reactions. The chemical structure of Loratadine ethanolamine is complex, and its synthesis method involves several steps.
作用機序
Loratadine ethanolamine works by blocking the action of histamine, a chemical released by the body in response to allergens. Histamine causes symptoms such as itching, sneezing, and runny nose. By blocking histamine, Loratadine ethanolamine helps to reduce these symptoms. The drug also has a mild sedative effect, which can help to reduce anxiety and promote relaxation.
Biochemical and Physiological Effects:
Loratadine ethanolamine has several biochemical and physiological effects. It is rapidly absorbed into the bloodstream and reaches peak plasma concentrations within 1-2 hours. The drug is metabolized in the liver and excreted in the urine. Loratadine ethanolamine has a half-life of approximately 8-14 hours, which means that it remains active in the body for a relatively long time.
実験室実験の利点と制限
Loratadine ethanolamine has several advantages for lab experiments. It is a well-established drug that has been extensively studied for its pharmacological properties. It is also readily available and relatively inexpensive. However, there are some limitations to using Loratadine ethanolamine in lab experiments. The drug has a narrow therapeutic window, which means that it can be toxic at high doses. In addition, the drug has a sedative effect, which can interfere with behavioral studies.
将来の方向性
There are several future directions for research on Loratadine ethanolamine. One area of interest is the development of new formulations of the drug that can enhance its therapeutic effects. Another area of research is the investigation of the drug's potential use in combination with other drugs to treat a wider range of conditions. Finally, researchers are interested in understanding the molecular mechanisms underlying the drug's pharmacological effects, which could lead to the development of new drugs with similar properties.
Conclusion:
Loratadine ethanolamine is a complex chemical compound that has several pharmacological properties. It is an effective antihistamine drug that is used to treat allergies and allergic reactions. The drug has been extensively studied for its pharmacological properties, and there are several future directions for research on Loratadine ethanolamine. While the drug has several advantages for lab experiments, there are also some limitations to using it in research. Overall, Loratadine ethanolamine is an important drug that has the potential to be used in the treatment of a wide range of conditions.
合成法
The synthesis of Loratadine ethanolamine involves several steps. The first step is the synthesis of 5-(2-Chlorophenyl)-2-furylmethanol, which is then converted into 5-(2-Chlorophenyl)-2-furylmethylamine. This compound is then reacted with 2-(2-Aminoethyl) ethanolamine to yield Loratadine ethanolamine. The chemical synthesis of Loratadine ethanolamine is a complex process that requires expertise in organic chemistry.
科学的研究の応用
Loratadine ethanolamine has been extensively studied for its antihistamine properties. It has been found to be effective in treating allergies and allergic reactions. In addition, Loratadine ethanolamine has been studied for its potential use in treating other conditions such as asthma, eczema, and hives. Researchers have also investigated the use of Loratadine ethanolamine in combination with other drugs to enhance its therapeutic effects.
特性
製品名 |
2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol |
|---|---|
分子式 |
C15H19ClN2O2 |
分子量 |
294.77 g/mol |
IUPAC名 |
2-[2-[[5-(2-chlorophenyl)furan-2-yl]methylamino]ethylamino]ethanol |
InChI |
InChI=1S/C15H19ClN2O2/c16-14-4-2-1-3-13(14)15-6-5-12(20-15)11-18-8-7-17-9-10-19/h1-6,17-19H,7-11H2 |
InChIキー |
UDYOZVAPVVBKKD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CNCCNCCO)Cl |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CNCCNCCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine](/img/structure/B268030.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268037.png)


![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine](/img/structure/B268060.png)

![2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide](/img/structure/B268063.png)
![N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)
![2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine](/img/structure/B268077.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine](/img/structure/B268079.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B268092.png)
![N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B268107.png)